Glycerol

Thermal management Heat transfer fluid Antifreeze

Glycerol (CAS 101662-08-2), chemically designated as propane-1,2,3-triol with the molecular formula C₃H₈O₃ and a molar mass of 92.09 g/mol , is a trihydroxy sugar alcohol existing as a colorless, odorless, viscous, and hygroscopic liquid. Its three hydroxyl groups confer high polarity and miscibility with water and alcohols, along with a density of 1.25 g/mL, a boiling point of 290 °C, and a refractive index n20/D of 1.474.

Molecular Formula C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight 92.09 g/mol
CAS No. 101662-08-2
Cat. No. B168720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol
CAS101662-08-2
Synonyms1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-2-oxo-N-[6-oxo-6-(2-propenylaMino)hexyl]-, (3aS,4S,6aR)-
Molecular FormulaC3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight92.09 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
InChIKeyPEDCQBHIVMGVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)
10.86 M
1000 mg/mL at 25 °C
Miscible with ethanol;  slightly soluble in ethyl ether;  insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether
1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils.
SOLUBILITY IN ACETONE: 1 G IN 15 ML
Insoluble in fixed and volatile oils
In water, 5.296X10+6 mg/L at 25 °C
1000.0 mg/mL
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol CAS 101662-08-2: Baseline Identity, Physicochemical Profile, and Industrial Relevance


Glycerol (CAS 101662-08-2), chemically designated as propane-1,2,3-triol with the molecular formula C₃H₈O₃ and a molar mass of 92.09 g/mol [1], is a trihydroxy sugar alcohol existing as a colorless, odorless, viscous, and hygroscopic liquid . Its three hydroxyl groups confer high polarity and miscibility with water and alcohols, along with a density of 1.25 g/mL, a boiling point of 290 °C, and a refractive index n20/D of 1.474 [1]. Sourced both as a petrochemical derivative and increasingly as a byproduct of biodiesel production, glycerol serves as a foundational C3 building block across pharmaceutical, cosmetic, food, and industrial sectors, where its properties as a humectant, solvent, cryoprotectant, and green chemical precursor are widely leveraged [2][3].

Why Glycerol Procurement Cannot Be Reduced to Simple In-Class Substitution: The Basis for Evidence-Driven Selection


While glycerol belongs to the broader class of polyols, procurement based solely on chemical class or generic grade neglects critical performance variations that dictate application-specific success. Direct substitution with analogs like ethylene glycol, propylene glycol, sorbitol, or dimethyl sulfoxide (DMSO) introduces quantifiable trade-offs in thermal transport, freezing behavior, water activity modulation, and toxicological profile that can compromise process efficiency or regulatory compliance [1][2]. Furthermore, even among glycerol grades, deviations in purity specifications (e.g., ≥99% vs. 99.7% GC assay) and residual impurities such as chlorides, heavy metals, and water content directly impact suitability for sensitive applications in cell culture, analytical standardization, and pharmaceutical formulation . The evidence presented below delineates exactly where glycerol, or a specific grade thereof, demonstrates a measurable and decision-relevant difference relative to its closest alternatives, enabling scientifically rigorous selection.

Quantitative Differentiation of Glycerol Relative to Key Analogs: Evidence-Based Comparative Performance Data


Thermal Conductivity of Glycerol vs. Ethylene Glycol and Propylene Glycol Across an Industrial Temperature Range

Glycerol exhibits lower thermal conductivity than ethylene glycol across the measured temperature range of 235–350 K, impacting heat transfer efficiency in coolant and thermal fluid applications [1]. This difference is quantified and must be factored into system design when selecting between these polyol bases.

Thermal management Heat transfer fluid Antifreeze

Cryoprotectant Efficiency of Glycerol vs. DMSO in Human Sperm Cryopreservation

In a direct comparison of cryoprotectants for human sperm using a novel follicle-based technique, 5% glycerol significantly outperformed 15% DMSO in preserving post-thaw motility, demonstrating a clear, concentration-dependent advantage [1]. This highlights the importance of compound selection at optimized concentrations.

Cryopreservation Reproductive biology Cell viability

Water Retention and Dough Plasticization: Comparative Performance of Glycerol vs. Sorbitol

Thermogravimetric analysis of bread dough reveals that glycerol possesses a superior capacity for water retention compared to sorbitol, which translates to a greater reduction in water activity and mass loss during baking and storage [1]. This differential effect is critical for extending shelf life and managing texture in baked goods.

Food science Plasticizer Shelf-life extension

Differential Solvent Stabilization of Enzymes: Glycerol vs. Sorbitol in Hydrophobic vs. Hydrophilic Media

The stabilizing effect of glycerol and sorbitol on trypsin is solvent-dependent: glycerol provides superior stabilization in hydrophobic environments (n-propanol), whereas sorbitol is more effective in hydrophilic solvents (methanol) [1]. This nuanced behavior underscores that in-class substitution cannot be made without considering the specific reaction medium.

Enzyme stabilization Protein engineering Biocatalysis

Genotoxicity Profile of Glycerol vs. Glyceryl Glucoside in Mammalian Cell Systems

While glycerol and glyceryl glucoside (GG) exhibit similar cytotoxicity in CHO cells, glycerol induces a significantly higher frequency of genotoxic events at equivalent concentrations, measured by sister chromatid exchange (SCE) [1]. This differential safety signal is critical for applications where genetic integrity is paramount.

Toxicology Cosmetic safety Cryopreservation

Analytical Grade Purity and Impurity Profiles: Glycerol ACS/USP vs. Industrial Grade

Procurement of glycerol for analytical or pharmaceutical applications necessitates adherence to stringent purity specifications. USP/NF grade glycerol mandates an assay of 99.0-101.0% on an anhydrous basis with controlled impurity levels, including ash (<0.01%) and water (<5%), which are critical for reproducibility in sensitive assays . In contrast, a general high-purity grade may specify an assay of ≥99% but with higher permissible limits for water (≤0.5%) and residue after ignition (≤0.01%) .

Analytical chemistry Quality control Reference standard

Evidence-Based Application Scenarios Where Glycerol (CAS 101662-08-2) Demonstrates Measurable Performance Differentiation


Human Sperm Cryopreservation for Assisted Reproductive Technology (ART)

Based on direct comparative evidence, a 5% (v/v) glycerol solution is indicated for human sperm cryopreservation protocols seeking to maximize post-thaw progressive and total motility [1]. In a controlled study using a follicle-based vitrification technique, 5% glycerol outperformed 15% DMSO, which yielded the lowest recovery of motile and morphologically normal sperm [1]. This application leverages glycerol's established cryoprotective mechanism of reducing ice crystal formation while demonstrating a superior functional outcome over a common alternative cryoprotectant at optimized concentrations [1].

Enzymatic Biocatalysis in Hydrophobic Reaction Media

In industrial or research biocatalytic processes employing hydrophobic solvents such as n-propanol, glycerol provides superior stabilization of trypsin compared to sorbitol [1]. This application is directly supported by thermostability assays and molecular dynamics simulations demonstrating that glycerol's preferential exclusion from the enzyme surface is more effective in decreasing protein flexibility in non-aqueous, hydrophobic environments [1]. This makes glycerol the preferred stabilizing additive for reactions where solvent hydrophobicity is a key design parameter, directly impacting enzyme half-life and process economics [1].

Pharmaceutical Excipient and Analytical Reference Standard

For pharmaceutical formulation, sample preparation in gel electrophoresis, and as an analytical reference standard, glycerol meeting USP/NF, ACS, or Pharmacopeial specifications (e.g., USP 41-NF 36, EP 9.0, BP 2016) is required [1]. These grades ensure an assay of 99.0-101.0% on an anhydrous basis with tightly controlled impurity profiles (e.g., ash <0.01%, chlorides ≤0.001%), which are essential for regulatory compliance, method validation, and reproducibility in drug product manufacturing and quality control [1][2]. The use of lower-purity industrial grades would introduce unacceptable variability and potential contaminants for these regulated applications [1][2].

Moisture Management in Baked Goods and Shelf-Life Extension

In food science, glycerol is a superior humectant for retaining moisture in dough and baked goods compared to sorbitol, as demonstrated by thermogravimetric analysis [1]. Glycerol's greater water retention capacity reduces water activity and mass loss, directly contributing to extended shelf life and improved texture [1]. However, application is optimized at concentrations below 8% by weight; exceeding this threshold can negatively impact dough rheology and handling, a critical formulation boundary identified in comparative baking studies [1].

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